molecular formula C15H15ClO5S B13374131 4-Chlorophenyl 2,5-dimethoxy-4-methylbenzenesulfonate

4-Chlorophenyl 2,5-dimethoxy-4-methylbenzenesulfonate

Cat. No.: B13374131
M. Wt: 342.8 g/mol
InChI Key: DAIUXMNXVKZXPA-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2,5-dimethoxy-4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a chlorophenyl group and a dimethoxy-methylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 2,5-dimethoxy-4-methylbenzenesulfonate typically involves the reaction of 4-chlorophenol with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 2,5-dimethoxy-4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfides or thiols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation Reactions: Products include sulfonic acids or sulfoxides.

    Reduction Reactions: Products include sulfides or thiols.

Scientific Research Applications

4-Chlorophenyl 2,5-dimethoxy-4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2,5-dimethoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways and targets are still under investigation, but studies suggest involvement in oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorophenyl 2,5-dimethoxy-4-methylbenzenesulfonate is unique due to its combination of a chlorophenyl group and a dimethoxy-methylbenzenesulfonate moiety. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H15ClO5S

Molecular Weight

342.8 g/mol

IUPAC Name

(4-chlorophenyl) 2,5-dimethoxy-4-methylbenzenesulfonate

InChI

InChI=1S/C15H15ClO5S/c1-10-8-14(20-3)15(9-13(10)19-2)22(17,18)21-12-6-4-11(16)5-7-12/h4-9H,1-3H3

InChI Key

DAIUXMNXVKZXPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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